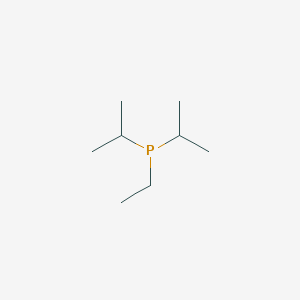
Phosphine, ethylbis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, ethylbis(1-methylethyl)-, also known by its CAS number 113494-65-8, is a tertiary phosphine compound. Tertiary phosphines are characterized by the presence of three alkyl or aryl groups attached to a phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including phosphine, ethylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the desired phosphine compound.
Chemical Reactions Analysis
Types of Reactions
Phosphine, ethylbis(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide.
Reduction: Phosphines can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom in phosphines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, ethylbis(1-methylethyl)-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphines are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of phosphine derivatives.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phosphine, ethylbis(1-methylethyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the phosphine can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: Contains three ethyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three 2-methoxyphenyl groups.
Uniqueness
Phosphine, ethylbis(1-methylethyl)-, is unique due to its specific alkyl substituents, which can influence its reactivity and steric properties. This makes it suitable for specific applications where other phosphines may not be as effective .
Properties
CAS No. |
113494-65-8 |
|---|---|
Molecular Formula |
C8H19P |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
ethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19P/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
InChI Key |
GUZQPNDMHDZWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















